B1 Receptor Binding Affinity (Ki) in Human Fibroblast MRC5 Cells: SSR240612 vs. R-715 and ELN-441958
SSR240612 exhibits high affinity for the human B1 receptor. In human fibroblast MRC5 cells, it displays a Ki of 0.48 nM [1]. This is comparable to the peptide antagonist R-715 (Ki = 0.63 nM) and within the same order of magnitude as the non-peptide antagonist ELN-441958 (Ki = 0.26 nM) [2][3]. The key differentiator is that SSR240612 achieves this high affinity as a non-peptide, a chemical class generally associated with better drug-like properties than peptides.
| Evidence Dimension | B1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.48 nM |
| Comparator Or Baseline | R-715 (Ki = 0.63 nM); ELN-441958 (Ki = 0.26 nM) |
| Quantified Difference | SSR240612 is 1.3-fold more potent than R-715 (based on Ki) and 1.8-fold less potent than ELN-441958. |
| Conditions | Binding assay using [3H]Lys0-des-Arg9-BK in human fibroblast MRC5 cell membranes. |
Why This Matters
This confirms SSR240612's high potency at the human B1 receptor, a prerequisite for its use as a research tool, and distinguishes it as a high-affinity non-peptide option.
- [1] Gougat, J., Ferrari, B., Sarran, L., Planchenault, C., Poncelet, M., Maruani, J., ... & Le Fur, G. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 309(2), 661-669. View Source
- [2] Gobeil Jr, F., Charland, S., Filteau, C., Perron, S. I., Neugebauer, W., & Regoli, D. (1996). Kinin B1 receptor antagonists containing α-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. Hypertension, 28(5), 833-839. View Source
- [3] Hawkinson, J. E., Szoke, B. G., Garofalo, A. W., Hom, D. S., Zhang, H., Dreyer, M., ... & Underwood, D. (2007). Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 receptor antagonist ELN441958. Journal of Pharmacology and Experimental Therapeutics, 322(2), 619-630. View Source
